N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Description
This compound is a pyran-based acetamide derivative characterized by:
- Core structure: A tetrahydro-2H-pyran ring with stereospecific (2S,3R,4R,5S,6R) configuration.
- Hydroxyl groups at positions 4 and 5, contributing to hydrophilicity and hydrogen-bonding capacity. A hydroxymethyl group at position 6, enhancing solubility. An acetamide group at position 3, enabling interactions with biological targets.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDIFJAITZUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The tert-butoxy, dihydroxy, and hydroxymethyl groups are introduced through specific reactions such as protection-deprotection strategies and selective functionalization.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the tert-butoxy group or to convert the acetamide to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution Reagents: Halides, Tosylates
Major Products
Oxidation Products: Ketones, Aldehydes
Reduction Products: Amines, Deprotected compounds
Substitution Products: Various substituted derivatives
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
It may serve as a probe or inhibitor in biochemical studies due to its unique functional groups and structural features.
Medicine
Industry
Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyran Ring
tert-Butoxy vs. Methoxy Groups
- Compound from :
- Structure: N-((2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide.
- Key difference: Methoxy group replaces tert-butoxy at position 2.
- Impact:
- Lower molecular weight (235.23 g/mol) vs. the tert-butoxy analog (estimated ~300–350 g/mol).
- Methoxy groups are less stable under acidic conditions than tert-butoxy groups, which are resistant to hydrolysis .
tert-Butoxy vs. Benzyloxy Groups
- Compound from :
- Structure: N-((2S,3R,4R,5S,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide.
- Key difference: Benzyloxy group replaces tert-butoxy.
- Impact:
- Increased lipophilicity (logP ~1.5–2.0) due to the aromatic benzyl group, enhancing membrane permeability.
- Benzyloxy groups are susceptible to hydrogenolysis, limiting stability in reducing environments compared to tert-butoxy .
tert-Butoxy vs. Azidomethyl Groups
- Compound from :
- Structure: N-((2S,3R,4R,5S,6R)-6-(azidomethyl)-2-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)acetamide.
- Key difference: Azidomethyl group at position 6 instead of hydroxymethyl.
- Impact:
- Azide functionality enables click chemistry applications (e.g., bioconjugation).
A. Lectin Antagonists ()
- Compounds 40–43 :
- Structural features: Biphenyl ether or sulfone substituents at position 2.
- Activity: Designed as FmlH lectin antagonists for treating uropathogenic E. coli (UPEC) infections.
- Comparison: The tert-butoxy group in the target compound may reduce binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in compound 40), which enhance lectin inhibition .
B. Innate Immune Receptor Modulation ()
- Compound 21: Structure: N-((2S,3R,4R,5S,6R)-6-(aminomethyl)-2,4,5-trihydroxytetrahydro-2H-pyran-3-yl)acetamide. Key difference: Aminomethyl group replaces hydroxymethyl. Application: Intermediate for synthesizing NOD2 receptor ligands. Comparison: The tert-butoxy group in the target compound may hinder membrane association compared to charged aminomethyl groups, which facilitate receptor interactions .
Biological Activity
N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This compound features a complex stereochemistry and functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
- CAS Number : 262849-69-4
- Molecular Formula : C_{13}H_{25}N_{1}O_{5}
- Molecular Weight : 273.35 g/mol
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 50 μg/mL | Significant inhibition observed |
| Staphylococcus aureus | 30 μg/mL | Moderate inhibition |
| Pseudomonas aeruginosa | >100 μg/mL | No significant inhibition |
Cytotoxicity
The cytotoxic effects of the compound have also been evaluated in vitro using various human cell lines. The results indicated that while the compound is effective against bacteria, it exhibits low cytotoxicity towards human cells.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (μM) | Viability (%) at 100 μg/mL |
|---|---|---|
| HeLa | >100 | 95% |
| MCF7 | >100 | 90% |
| A549 | >100 | 92% |
The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This is supported by findings from gene expression studies that show altered expression of genes involved in cell wall synthesis in treated bacterial cells.
Study on E. coli Infection
A recent study investigated the efficacy of this compound in a mouse model infected with E. coli. The results demonstrated a significant reduction in bacterial load in the treated group compared to controls.
Study on Biofilm Formation
Another study focused on the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. The findings revealed that at sub-MIC concentrations, the compound significantly reduced biofilm biomass.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
